CP61 vs. Small Molecule NSC95397: Mechanism of CtBP Inhibition Determines Research Utility
CP61 and NSC95397 both target CtBP function but through distinct and non-interchangeable molecular mechanisms, which dictate their specific research applications. CP61 directly inhibits CtBP2 homodimerization, whereas NSC95397 disrupts the interaction between CtBP1 and its protein partner E1A. [1] [2]
| Evidence Dimension | Molecular Mechanism of Action |
|---|---|
| Target Compound Data | Direct inhibition of CtBP2 homodimerization |
| Comparator Or Baseline | NSC95397: Inhibition of CtBP1-E1A protein partner interaction |
| Quantified Difference | N/A (Qualitative mechanistic difference) |
| Conditions | In vitro biochemical assays (AlphaScreen, dimerization assays) |
Why This Matters
Selecting CP61 ensures direct disruption of CtBP dimerization, a specific and critical event in CtBP-mediated transcriptional repression, rather than the broader, multi-target effects of NSC95397, which is also a potent Cdc25 phosphatase inhibitor .
- [1] Birts, C. N., et al. (2013). A cyclic peptide inhibitor of C-terminal binding protein dimerization links metabolism with mitotic fidelity in breast cancer cells. *Chemical Science*, 4(8), 3046. View Source
- [2] Birts, C. N., et al. (2014). Small Molecule, NSC95397, Inhibits the CtBP1-Protein Partner Interaction and CtBP1-Mediated Transcriptional Repression. *SLAS Discovery*, 20(5), 663-672. View Source
